6-Cyclohexylthiomorpholin-3-one
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Overview
Description
6-Cyclohexylthiomorpholin-3-one is a heterocyclic compound that features a morpholine ring substituted with a cyclohexyl group and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexylthiomorpholin-3-one can be achieved through several methods. One common approach involves the [3+3]-cycloaddition of α-chlorohydroxamates and 1,4-dithiane-2,5-diol . This method provides a direct and practical approach to synthesizing thiomorpholin-3-one derivatives under mild conditions with moderate to good yields.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable and eco-friendly processes. These methods are designed to be cost-effective and reproducible on a large scale .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclohexylthiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
6-Cyclohexylthiomorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and other diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 6-Cyclohexylthiomorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Thiomorpholine: A structurally related compound with similar chemical properties.
Morpholine: Lacks the sulfur atom but shares the morpholine ring structure.
Cyclohexylamine: Contains the cyclohexyl group but lacks the morpholine ring.
Uniqueness: 6-Cyclohexylthiomorpholin-3-one is unique due to the presence of both the cyclohexyl group and the sulfur atom within the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17NOS |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
6-cyclohexylthiomorpholin-3-one |
InChI |
InChI=1S/C10H17NOS/c12-10-7-13-9(6-11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12) |
InChI Key |
RYPFZCJMCDUFSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CNC(=O)CS2 |
Origin of Product |
United States |
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